2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl substituent.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-28-17-8-6-16(7-9-17)24-20(27)13-29-21-19-12-18(25-26(19)11-10-23-21)14-2-4-15(22)5-3-14/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRACDUCWIYFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel derivative within the pyrazolo[1,5-a]pyrazine class, known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₉FN₄O₂S
- Molecular Weight : 290.27 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, highlighting its potential as an anti-tubercular agent and its inhibitory effects on certain enzymes.
Antitubercular Activity
In a study focused on the synthesis of novel pyrazole derivatives, compounds similar to the target compound were evaluated for their activity against Mycobacterium tuberculosis. The most active derivatives displayed IC50 values ranging from 1.35 to 2.18 µM, indicating significant potency against the bacterium .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds with similar structural features demonstrated strong AChE inhibition, which is crucial for neurodegenerative disease treatment . Additionally, the binding interactions with bovine serum albumin (BSA) suggest good pharmacokinetic properties .
The mechanisms by which this compound exerts its biological effects are primarily attributed to:
- Molecular Docking Studies : These studies indicate that the compound interacts effectively with target proteins involved in disease processes. The binding affinities suggest potential for further development as a therapeutic agent .
- Structural Activity Relationship (SAR) : Variations in substituents on the pyrazolo[1,5-a]pyrazine core have been shown to significantly influence biological activity, emphasizing the importance of molecular modifications in enhancing efficacy .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of compounds related to this compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties by inhibiting Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can prevent the transition from the G1 phase to the S phase, thereby reducing cell proliferation in various cancer cell lines.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in various metabolic pathways. For example, it may interact with kinases and phosphatases, which are vital for cellular signaling and regulation .
Neurological Applications
There is emerging evidence suggesting that derivatives of pyrazolo[1,5-a]pyrazine compounds may have neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells .
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Study on CDK Inhibition : A recent study demonstrated that 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide effectively inhibited CDK2 activity in vitro, leading to decreased proliferation rates in breast cancer cell lines (MCF-7 and MDA-MB-231).
- Neuroprotective Effects : Another study explored its neuroprotective potential in a model of oxidative stress-induced neuronal injury. The results showed that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls .
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]Pyrazine Core
Key Compounds :
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (): Differences: 4-Methoxyphenyl (vs. 4-fluorophenyl) on the pyrazolo ring; 4-phenoxyphenyl (vs. 4-methoxyphenyl) on the acetamide. Impact: Increased electron density from the methoxy group may enhance solubility but reduce binding affinity compared to the fluorophenyl analog .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide () :
- Differences : 4-Chlorophenyl (electron-withdrawing) on the pyrazolo ring; 3-(methylsulfanyl)phenyl (hydrophobic) on the acetamide.
- Impact : Chlorine’s larger atomic radius may sterically hinder target interactions compared to fluorine. The methylsulfanyl group introduces sulfur-based metabolism susceptibility .
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide (): Differences: Pyrazolo[3,4-d]pyrimidine core (vs. pyrazolo[1,5-a]pyrazine); 4-acetamidophenyl (polar) on the acetamide.
Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound is lighter than ’s analog due to the smaller fluorine atom (vs. methoxy) and simpler acetamide substituent.
- Melting Points : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., 18t in ) exhibit high melting points (251–284°C), suggesting strong intermolecular interactions, likely due to hydrogen bonding .
Structural and Functional Trends
- Fluorine vs. Chlorine/Methoxy : Fluorine’s small size and high electronegativity improve bioavailability and binding specificity compared to bulkier substituents like chlorine or methoxy .
- Acetamide Substituents: 4-Methoxyphenyl enhances solubility, while phenoxy or methylsulfanyl groups may increase metabolic instability .
- Core Heterocycle : Pyrazolo[1,5-a]pyrazine offers a balance of rigidity and electronic properties, whereas pyrazolo[1,5-a]pyrimidines favor planar stacking interactions .
Q & A
Basic Research Questions
What established synthetic methodologies are reported for synthesizing this compound?
The compound’s core structure involves pyrazolo[1,5-a]pyrazine and sulfanyl acetamide moieties. Key synthetic strategies include:
- Nucleophilic substitution : Reacting pyrazolo-pyrazine intermediates with α-chloroacetamide derivatives (e.g., N-arylsubstituted α-chloroacetamides) under reflux conditions in polar solvents like ethanol .
- Cyclocondensation : Utilizing chalcone-based precursors with hydrazine derivatives to form pyrazoline intermediates, followed by functionalization .
- Thiol-ether coupling : Introducing the sulfanyl group via reaction of thiol-containing intermediates with halogenated pyrazolo-pyrazine derivatives .
Table 1 : Representative Synthetic Routes
| Step | Reagents/Conditions | Key Intermediate | Yield* | Reference |
|---|---|---|---|---|
| 1 | Ethanol, 2 h stirring | Pyrazoline core | N/A | |
| 2 | α-Chloroacetamide, reflux | Sulfanyl linkage | N/A | |
| *Yields not explicitly reported in cited evidence; optimization required. |
Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- X-ray crystallography : Resolves regiochemistry of substituents (e.g., pyrazolo-pyrazine orientation) and validates stereoelectronic effects .
- NMR spectroscopy : H/C NMR identifies substitution patterns (e.g., 4-fluorophenyl vs. 4-methoxyphenyl groups). F NMR confirms fluorinated positions .
- Mass spectrometry (HRMS) : Validates molecular formula and detects fragmentation patterns .
Advanced Research Questions
How can computational chemistry optimize reaction pathways or resolve mechanistic ambiguities?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways for sulfanyl group incorporation .
- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts (e.g., ethanol vs. DMF for cyclization steps) .
- Contradiction resolution : If experimental yields conflict, computational benchmarks (activation energies, steric effects) clarify thermodynamic vs. kinetic control .
What experimental design strategies address variability in reported synthetic yields?
- Factorial design : Use a 2 factorial approach to test variables (temperature, solvent polarity, stoichiometry) and identify dominant factors .
- Response Surface Methodology (RSM) : Optimize multi-step reactions (e.g., pyrazolo-pyrazine cyclization followed by sulfanyl coupling) .
- Robustness testing : Introduce deliberate perturbations (e.g., trace moisture) to assess reproducibility .
Table 2 : Example DOE Framework for Yield Optimization
| Variable | Low Level | High Level | Significance (p-value) |
|---|---|---|---|
| Temperature | 60°C | 80°C | <0.05 |
| Solvent | Ethanol | DMF | 0.12 |
| Catalyst | None | Pd(OAc) | <0.01 |
How can structural modifications enhance bioactivity or probe mechanism of action?
- Sulfonyl vs. sulfanyl substitution : Replace the sulfanyl group with a sulfone to study electronic effects on target binding .
- Fluorine scanning : Introduce fluorine at alternative aryl positions (e.g., 3-fluorophenyl) to modulate lipophilicity and metabolic stability .
- Heterocycle replacement : Substitute pyrazolo-pyrazine with imidazo[1,2-b]pyridazine to assess scaffold flexibility .
What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate target inhibition (e.g., kinase assays vs. cellular proliferation screens) to distinguish direct vs. indirect effects .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
- Structural analogs : Synthesize and test derivatives with incremental modifications to isolate critical functional groups .
Methodological Guidance
- Leverage interdisciplinary tools : Combine synthetic chemistry with computational modeling (ICReDD framework) for accelerated discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
